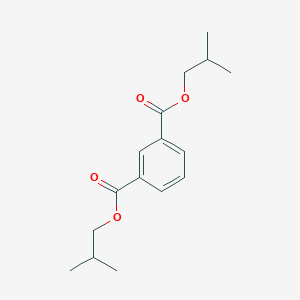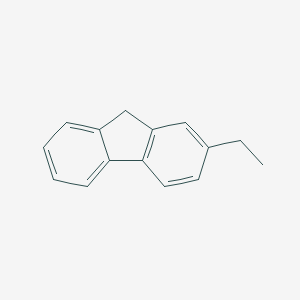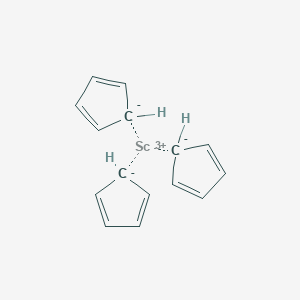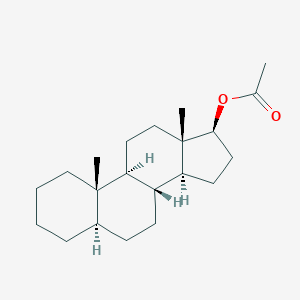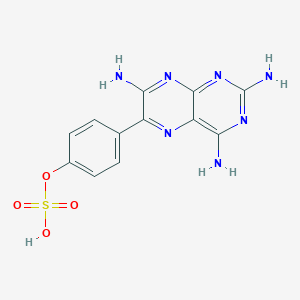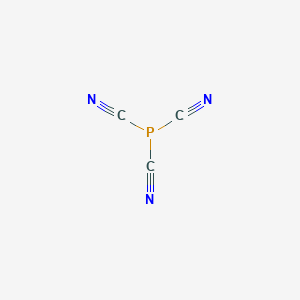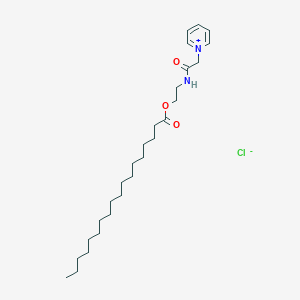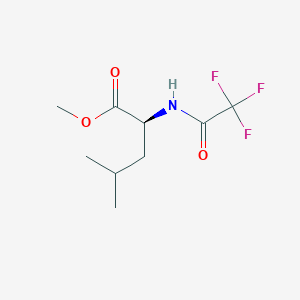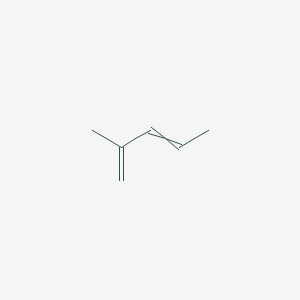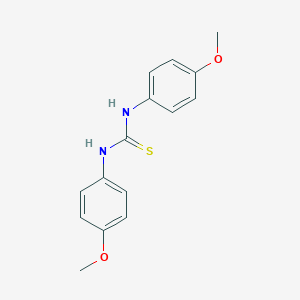
4-Pyrimidinethiol
Descripción general
Descripción
4-Pyrimidinethiol, also known as 5,6-diaminopyrimidine-4-thiol, is a compound with the molecular formula C4H6N4S and a molecular weight of 142.182 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully synthesized using a hydrothermal technique . The synthesis involved the combination of silver and 4,6-diamino-2-pyrimidinethiol . This coordination polymer exhibited excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines .
Molecular Structure Analysis
The molecular structure of 4-Pyrimidinethiol consists of a pyrimidine ring with a thiol (-SH) group and two amino (-NH2) groups attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol demonstrated excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines . The catalyst was reused for at least four times under the optimized reaction conditions without any significant loss of its catalytic activity .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs. Their structural diversity allows them to target a wide range of microbial species .
Antimalarial Applications
Pyrimidines have also been used in the development of antimalarial drugs. Their ability to inhibit the growth of Plasmodium species makes them effective in this application .
Antiviral Applications
Pyrimidines have shown potential in the development of antiviral drugs. They can inhibit the replication of various viruses, making them a valuable tool in antiviral therapy .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs. They can inhibit the growth and proliferation of cancer cells, making them effective in cancer therapy .
Anti-inflammatory Applications
Pyrimidines have shown potential in the development of anti-inflammatory drugs. They can inhibit the expression and activities of certain vital inflammatory mediators .
Anticonvulsant Applications
Pyrimidines have been used in the development of anticonvulsant drugs. They can inhibit the abnormal electrical activity in the brain that leads to seizures .
Antioxidant Applications
Pyrimidines have been used in the development of antioxidant drugs. They can neutralize harmful free radicals in the body, making them effective in preventing oxidative stress .
These are just a few of the many applications of pyrimidines in scientific research. Their versatility and wide range of biological activities make them a valuable tool in drug discovery and development .
Propiedades
IUPAC Name |
1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
| Record name | NoName_4575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinethiol | |
CAS RN |
1450-86-8 | |
| Record name | 4-Pyrimidinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





